Tert-butyl 4-(tert-butylamino)benzoate
Description
Tert-butyl 4-(tert-butylamino)benzoate is a benzoate ester featuring a tert-butyl group on both the ester oxygen and the amino substituent at the para position of the aromatic ring.
Properties
IUPAC Name |
tert-butyl 4-(tert-butylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)16-12-9-7-11(8-10-12)13(17)18-15(4,5)6/h7-10,16H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRLJIAUXMIRLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CC=C(C=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroamination Method: One of the methods to synthesize tert-butyl 4-(tert-butylamino)benzoate involves the hydroamination of tert-butyl 4-nitrobenzoate.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods: The industrial production of this compound typically involves large-scale hydroamination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Aminobenzoate derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Antifolates: Tert-butyl 4-(tert-butylamino)benzoate is used as a building block in the synthesis of antifolate compounds, which are important in cancer treatment.
Biology:
Enzyme Inhibition Studies: The compound is used in studies involving enzyme inhibition, particularly in the development of enzyme inhibitors for therapeutic purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting metabolic disorders and cancer.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Tert-butyl 4-(tert-butylamino)benzoate exerts its effects by interacting with specific enzymes and proteins in biological systems. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in cell proliferation and metabolism . The exact mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Substituent Variations on the Amino Group
- Ethyl 3-amino-4-(tert-butylamino)benzoate (CAS 637041-67-9) Structure: Differs in the ester group (ethyl vs. tert-butyl) and an additional amino group at position 3. The dual amino groups may enhance reactivity in nucleophilic reactions. Applications: Likely used as a pharmaceutical intermediate due to its multifunctional amino groups .
- tert-butyl 4-(prop-2-ynylamino)benzoate Structure: Prop-2-ynylamino (propargylamino) replaces tert-butylamino. Properties: The alkyne group enables click chemistry applications (e.g., cycloadditions). Reduced steric bulk compared to tert-butylamino may improve solubility. Applications: Useful in polymer functionalization and bioconjugation .
Variations in Ester and Aromatic Substituents
- tert-butyl 4-bromo-2-fluorobenzoate Structure: Halogens (bromo, fluoro) replace the tert-butylamino group. Properties: Electrophilic aromatic substitution reactivity is enhanced due to halogen electron-withdrawing effects. Higher molecular weight (C₁₁H₁₂BrFO₂) compared to tert-butyl 4-(tert-butylamino)benzoate. Applications: Intermediate in synthesis of halogenated pharmaceuticals or agrochemicals .
- Methyl 4-(butylamino)benzoate Structure: Methyl ester and linear butylamino group. Properties: Lower steric hindrance and higher polarity due to the methyl ester, improving aqueous solubility. Applications: Pharmaceutical reference standard (e.g., Tetracaine-related compounds) .
Functionalized Derivatives for Polymer Chemistry
- tert-butyl 4-(N,N-dimethylamino)benzoate Structure: Dimethylamino group instead of tert-butylamino. Properties: The dimethylamino group is less bulky, enhancing solubility and enabling pH-dependent reactivity. Applications: Functionalizing agent in high cis-1,4-polybutadiene synthesis for improved polymer properties .
- Tert-butyl 4-(4-amino-2-methylphenoxy)benzoate (CAS 799242-35-6) Structure: Phenoxy linker with amino and methyl substituents. Properties: Extended conjugation from the phenoxy group may increase UV absorption. The amino group facilitates crosslinking. Applications: Intermediate in heterocyclic compound synthesis for drug discovery .
Research Findings and Trends
- Steric Effects: Bulky tert-butyl groups in this compound improve stability but reduce solubility compared to linear alkyl esters (e.g., ethyl or methyl) .
- Reactivity: Amino substituents influence nucleophilic reactivity, with tert-butylamino being less reactive than dimethylamino or propargylamino groups .
- Applications: Pharmaceutical intermediates prioritize amino functionality (e.g., Ethyl 3-amino-4-(tert-butylamino)benzoate), while polymer chemistry favors ester diversity (e.g., tert-butyl 4-(N,N-dimethylamino)benzoate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
